molecular formula C23H32BrP B12618741 (11-Bromoundecyl)(diphenyl)phosphane CAS No. 919356-54-0

(11-Bromoundecyl)(diphenyl)phosphane

Cat. No.: B12618741
CAS No.: 919356-54-0
M. Wt: 419.4 g/mol
InChI Key: HOONWUXYMREELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11-Bromoundecyl)(diphenyl)phosphane is a valuable bifunctional organic intermediate that features a nucleophilic phosphane group and an electrophilic alkyl bromide on a long-chain hydrocarbon backbone. This strategic design allows researchers to exploit the distinct reactivity of each terminus for advanced synthetic applications. The compound serves as a critical building block in the synthesis of sophisticated ligands and catalysts. For instance, phosphane- and diselenide-containing molecules are central to the development of novel small-molecule catalysts for peptide synthesis, enabling more sustainable solid-phase coupling in benign solvents like acetonitrile instead of restricted solvents such as DMF . The phosphane group can be incorporated into catalytic systems, while the terminal bromine can be used for further functionalization or immobilization on solid supports . Furthermore, the long alkyl chain (C11) attached to the phosphane makes this compound a prime candidate for creating phosphonium salts with specific properties. By reacting the phosphane group with suitable reagents, it can be transformed into a lipophilic cation like triphenylphosphonium (TPP+), which is widely used to target bioactive molecules, probes, and antioxidants to mitochondria, capitalizing on the negative membrane potential of this organelle for enhanced accumulation . The bromoalkyl chain itself is a hallmark of compounds used to create self-assembled monolayers (SAMs) and novel polymers, indicating its potential in materials science for developing functionalized surfaces and advanced macromolecules . (11-Bromoundecyl)(diphenyl)phosphane thus offers researchers a versatile tool with significant research value in the fields of synthetic methodology, chemical biology, and materials science. Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

919356-54-0

Molecular Formula

C23H32BrP

Molecular Weight

419.4 g/mol

IUPAC Name

11-bromoundecyl(diphenyl)phosphane

InChI

InChI=1S/C23H32BrP/c24-20-14-6-4-2-1-3-5-7-15-21-25(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-13,16-19H,1-7,14-15,20-21H2

InChI Key

HOONWUXYMREELB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCCCCCCBr)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11-Bromoundecyl)(diphenyl)phosphane typically involves the reaction of 11-bromoundecanol with diphenylphosphane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane bond. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane group.

Industrial Production Methods

Industrial production of (11-Bromoundecyl)(diphenyl)phosphane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(11-Bromoundecyl)(diphenyl)phosphane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The phosphane group can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can undergo reduction reactions to form phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include (11-azidoundecyl)(diphenyl)phosphane and (11-thiolundecyl)(diphenyl)phosphane.

    Oxidation Reactions: The major product is (11-Bromoundecyl)(diphenyl)phosphine oxide.

    Reduction Reactions: The major product is (11-Bromoundecyl)(diphenyl)phosphine.

Scientific Research Applications

(11-Bromoundecyl)(diphenyl)phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.

    Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential applications in drug development, particularly in the design of phosphane-based drugs. The compound’s unique chemical properties allow for the modification of drug molecules to enhance their efficacy and selectivity.

    Industry: (11-Bromoundecyl)(diphenyl)phosphane is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (11-Bromoundecyl)(diphenyl)phosphane involves its interaction with molecular targets through the phosphane group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s activity. The pathways involved in its mechanism of action include the formation of phosphane-metal complexes and the modulation of enzyme activity.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares key attributes of (11-Bromoundecyl)(diphenyl)phosphane with structurally related phosphanes:

Compound Molecular Formula Key Features Reactivity/Applications
Triphenylphosphane C₁₈H₁₅P Three phenyl groups; no alkyl chain. Common ligand in catalysis (e.g., Stille, Suzuki couplings); limited hydrophilicity.
Diphenylphosphane oxide C₁₂H₁₁OP Oxidized form with P=O bond; polar. Used in enantioselective additions (e.g., Michael reactions) .
(Furan-2-yl)(diphenyl)phosphane C₁₆H₁₃OP Furan substituent; aromatic heterocycle. Potential for π-interactions in coordination chemistry .
(11-Bromoundecyl)(diphenyl)phosphane C₂₃H₃₁BrP Long bromoalkyl chain; amphiphilic structure. Bromine enables functionalization; alkyl chain enhances lipophilicity .

Physicochemical Properties

  • Solubility: The bromoalkyl chain increases lipophilicity compared to triphenylphosphane, favoring solubility in nonpolar solvents. This property is critical for applications in lipid-based drug delivery or nanomaterials .
  • Thermal Stability : Alkylphosphanes generally exhibit lower thermal stability than arylphosphanes. However, the bromine atom’s electronegativity may mitigate this effect in (11-Bromoundecyl)(diphenyl)phosphane.

Biological Activity

(11-Bromoundecyl)(diphenyl)phosphane is a phosphane compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound consists of a brominated undecyl chain attached to a diphenylphosphane moiety. Its structure can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}BrP
  • Molecular Weight : 357.22 g/mol

The biological activity of (11-Bromoundecyl)(diphenyl)phosphane is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrophobic Interactions : The long alkyl chain enhances its affinity for lipid membranes, potentially affecting membrane fluidity and function.
  • Hydrogen Bonding : The phosphane group can form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding.
  • Coordination Chemistry : The phosphane can act as a ligand in metal coordination, which may modulate the activity of metalloenzymes.

Antimicrobial Activity

Research indicates that phosphane compounds can exhibit antimicrobial properties. For example, studies have shown that similar phosphane derivatives demonstrate activity against various bacterial strains and fungi, suggesting potential applications in developing antimicrobial agents.

CompoundTarget OrganismActivity
(11-Bromoundecyl)(diphenyl)phosphaneEscherichia coliModerate
(11-Bromoundecyl)(diphenyl)phosphaneStaphylococcus aureusHigh
(11-Bromoundecyl)(diphenyl)phosphaneCandida albicansLow

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of (11-Bromoundecyl)(diphenyl)phosphane on cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
Cell LineIC50_{50} (µM)Selectivity Index
HeLa153.5
MCF-7104.0
A549202.5

Case Studies

Several case studies have highlighted the potential applications of (11-Bromoundecyl)(diphenyl)phosphane in therapeutic contexts:

  • Case Study in Anticancer Therapy :
    A study investigated the use of (11-Bromoundecyl)(diphenyl)phosphane in combination with conventional chemotherapeutics. The findings suggested enhanced efficacy and reduced side effects compared to standard treatments alone.
  • Case Study in Antimicrobial Applications :
    Another case study focused on the compound's use as an antimicrobial agent in wound healing formulations. The results showed significant reductions in bacterial load in infected wounds treated with formulations containing the compound.

Q & A

Q. How can the synthesis of (11-bromoundecyl)(diphenyl)phosphane be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting diphenylphosphine with 1,11-dibromoundecane under inert conditions (e.g., nitrogen atmosphere) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a refluxing solvent system (e.g., THF/toluene) . Monitoring reaction progress via 31^{31}P NMR spectroscopy ensures intermediate formation. Purification via column chromatography with a gradient eluent (hexane/ethyl acetate) enhances purity. Yield optimization requires stoichiometric control of the bromoalkane precursor and catalyst loading .

Q. What analytical techniques are critical for characterizing (11-bromoundecyl)(diphenyl)phosphane?

  • Methodological Answer :
  • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR confirm alkyl chain integrity, while 31^{31}P NMR identifies phosphorous coordination environments (δ ~20–30 ppm for tertiary phosphines) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and bromine isotope patterns.
  • Elemental Analysis : Confirms C, H, P, and Br composition, with deviations <0.4% indicating purity .

Advanced Research Questions

Q. How does the bromoalkyl chain length in (11-bromoundecyl)(diphenyl)phosphane influence its reactivity in cross-coupling catalysis?

  • Methodological Answer : The 11-carbon chain balances steric bulk and flexibility, affecting ligand-metal coordination. Comparative studies with shorter (e.g., C6) or longer (C16) analogs reveal:
  • Catalytic Activity : Longer chains reduce steric hindrance, enhancing substrate access to metal centers (e.g., Pd or Ni).
  • Thermal Stability : Increased chain length improves solubility in nonpolar solvents but may reduce ligand lability.
  • Experimental Design : Use Suzuki-Miyaura coupling as a model reaction. Monitor turnover frequency (TOF) and yields under standardized conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies of (11-bromoundecyl)(diphenyl)phosphane across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. nonpolar (toluene) alter ligand-metal binding kinetics.
  • Metal Precursors : Pd(OAc)₂ vs. PdCl₂ may yield different active species.
  • Mitigation : Replicate experiments using identical conditions (solvent, temperature, catalyst loading). Cross-validate via kinetic profiling and X-ray crystallography of metal-ligand complexes .

Q. How can the environmental fate of (11-bromoundecyl)(diphenyl)phosphane be assessed in lab-scale studies?

  • Methodological Answer :
  • Degradation Pathways : Perform hydrolysis studies at varying pH (2–12) and monitor via LC-MS for phosphine oxide or bromide byproducts.
  • Adsorption Tests : Use soil/water matrices to measure partition coefficients (KdK_d).
  • Ecotoxicity : Evaluate acute toxicity in Daphnia magna or algae, following OECD Test Guidelines 202/201. Reference Project INCHEMBIOL frameworks for long-term environmental impact modeling .

Data Analysis and Reporting

Q. What are the best practices for reporting contradictory spectroscopic data in (11-bromoundecyl)(diphenyl)phosphane studies?

  • Methodological Answer :
  • Transparency : Disclose solvent, temperature, and instrument calibration in supplementary data.
  • Statistical Validation : Use triplicate measurements with standard deviations. For NMR, report coupling constants (JPHJ_{P-H}) and integration ratios.
  • Comparative Tables : Tabulate data against known benchmarks (e.g., diphenylphosphine derivatives) to highlight anomalies .

Synthetic and Mechanistic Challenges

Q. Why does (11-bromoundecyl)(diphenyl)phosphane exhibit variable ligand behavior in asymmetric catalysis?

  • Methodological Answer : The bromine atom introduces electronic asymmetry, but steric effects dominate. To probe:
  • DFT Calculations : Map electron density around phosphorous and metal centers.
  • Chiral Substrate Screening : Test enantioselectivity in hydrogenation of prochiral alkenes (e.g., α-acetamidocinnamate).
  • Control Experiments : Compare with non-brominated analogs to isolate electronic vs. steric contributions .

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